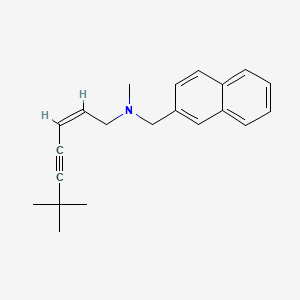
Isoterbinafine, (Z)-
Descripción general
Descripción
Isoterbinafine, (Z)- is a compound with the molecular formula C21H25N . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .
Synthesis Analysis
The synthesis of Isoterbinafine, (Z)- involves a multistep batch-flow hybrid process. This procedure involves consecutive organometallic steps without the necessity of any in-line purification . The algorithm is based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis
The molecular structure of Isoterbinafine, (Z)- is characterized by a molecular formula of C21H25N, an average mass of 291.430 Da, and a monoisotopic mass of 291.198700 Da .Physical And Chemical Properties Analysis
Isoterbinafine, (Z)- has a density of 1.0±0.1 g/cm3, a boiling point of 417.9±33.0 °C at 760 mmHg, and a flash point of 183.7±22.3 °C. It has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 289.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Antifungal Medication
Terbinafine, the parent compound of Isoterbinafine, is primarily used as an antifungal medication . It inhibits squalene epoxidase in ergosterol biosynthesis, which is a crucial component of fungal cell membranes . This makes it effective against a variety of fungal infections .
Pesticide Applications
The fungicidal properties of Terbinafine also make it potentially useful in pesticide applications . It has been shown to be effective against prevalent plant pathogens , suggesting it could be used to protect crops and other plants from fungal diseases .
Nanotechnology
Solid lipid nanoparticles (SLNs) of Terbinafine HCl (TFH), a related compound, are being explored in the field of nanotechnology . These nanoparticles have several potential applications in drug delivery and research .
Topical Drug Delivery
SLNs of Terbinafine HCl (TFH) have been developed for topical drug delivery applications . This allows the drug to be delivered directly to the site of infection, potentially increasing its effectiveness and reducing side effects .
In-Situ Film Forming Solutions
In-situ film-forming solutions of Terbinafine HCl (TFH) have been developed for topical application . These solutions form a film when applied, which can help to keep the drug in contact with the skin and improve its effectiveness .
Biopharmaceutical Evaluation
Terbinafine HCl (TFH) has been evaluated for its biopharmaceutical properties . This includes studying its absorption, distribution, metabolism, and excretion, as well as its potential side effects .
Mecanismo De Acción
Target of Action
Isoterbinafine, (Z)-, also known as cis-Isoterbinafine, primarily targets the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
Isoterbinafine, (Z)- interacts with its target, the fungal squalene monooxygenase, by inhibiting it . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, there is a decrease in ergosterol, which would normally be incorporated into the cell wall, and an accumulation of squalene . This leads to a weakening of the fungal cell wall, thereby inhibiting the growth of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Isoterbinafine, (Z)- is the ergosterol synthesis pathway . By inhibiting the fungal squalene monooxygenase, Isoterbinafine, (Z)- disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a deficiency in ergosterol within the fungal cell membrane . The downstream effect of this is the weakening of the fungal cell wall, which inhibits the growth and proliferation of the fungus .
Pharmacokinetics
The pharmacokinetics of Isoterbinafine, (Z)- involve its absorption, distribution, metabolism, and excretion (ADME) properties . Isoterbinafine, (Z)- is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may have good bioavailability, especially in these tissues.
Result of Action
The molecular and cellular effects of Isoterbinafine, (Z)-'s action primarily involve the disruption of the fungal cell wall . By inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane, Isoterbinafine, (Z)- weakens the fungal cell wall . This results in the inhibition of the growth and proliferation of the fungus .
Propiedades
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMRYPSASRYXIN-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoterbinafine, (Z)- | |
CAS RN |
926281-74-5 | |
| Record name | Isoterbinafine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTERBINAFINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
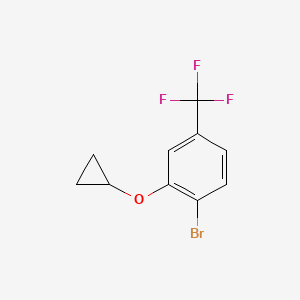
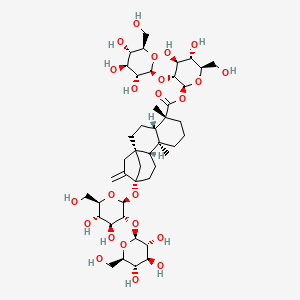
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
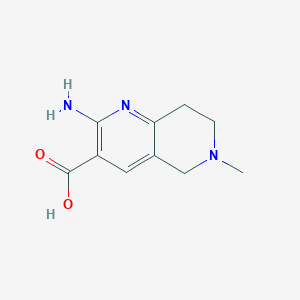
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
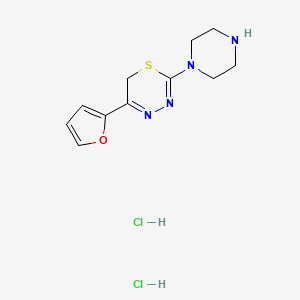
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
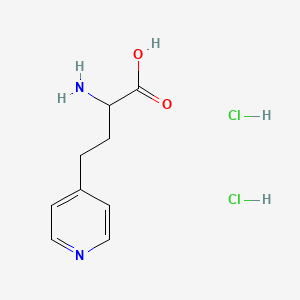
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)